[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol
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Overview
Description
[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol is an organic compound that features a piperazine ring substituted with a thiazole moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol typically involves the reaction of 4-methyl-1,3-thiazole with piperazine, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety may bind to active sites, while the piperazine ring can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Methyl-1,3-thiazol-2-yl)piperazine]
- [1-(4-Methyl-1,3-thiazol-2-yl)ethanol]
- [1-(4-Methyl-1,3-thiazol-2-yl)methylamine]
Uniqueness
Compared to similar compounds, [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol stands out due to the presence of both a piperazine ring and a hydroxymethyl group. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-7-15-10(12-8)5-13-3-2-11-4-9(13)6-14/h7,9,11,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNQPBGAFHNFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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